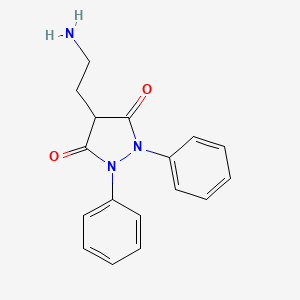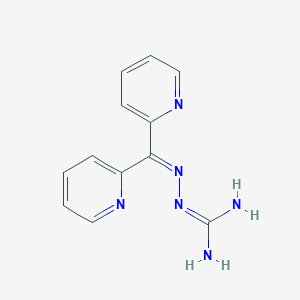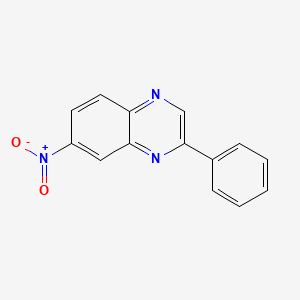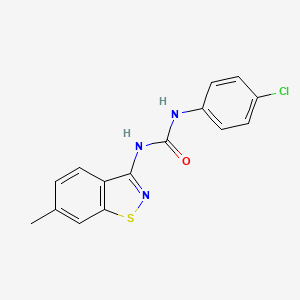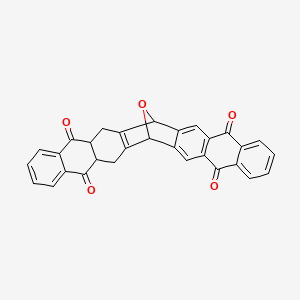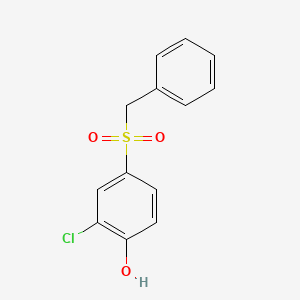
2-Chloro-4-(phenylmethanesulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(phenylmethanesulfonyl)phenol is an organic compound characterized by the presence of a chloro group, a phenylmethanesulfonyl group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(phenylmethanesulfonyl)phenol typically involves the following steps:
Sulfonylation: The phenylmethanesulfonyl group is introduced via a sulfonylation reaction, often using phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxylation: The hydroxyl group can be introduced through nucleophilic aromatic substitution or by direct hydroxylation of the benzene ring using reagents like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, although this is less common.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Dechlorinated phenols.
Substitution: Amino or thiol-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(phenylmethanesulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which 2-Chloro-4-(phenylmethanesulfonyl)phenol exerts its effects often involves interactions with cellular proteins and enzymes. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can interact with nucleophilic residues. These interactions can inhibit enzyme activity or alter cellular signaling pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a phenylmethanesulfonyl group.
4-Chloro-2-methylphenol: Another chlorinated phenol with a different substitution pattern.
2-Chloro-4-methoxyphenol: Contains a methoxy group instead of a phenylmethanesulfonyl group.
Uniqueness: 2-Chloro-4-(phenylmethanesulfonyl)phenol is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other chlorinated phenols. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
107624-69-1 |
|---|---|
Molekularformel |
C13H11ClO3S |
Molekulargewicht |
282.74 g/mol |
IUPAC-Name |
4-benzylsulfonyl-2-chlorophenol |
InChI |
InChI=1S/C13H11ClO3S/c14-12-8-11(6-7-13(12)15)18(16,17)9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI-Schlüssel |
XTOZMQSSMGXVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


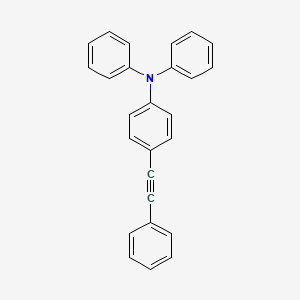
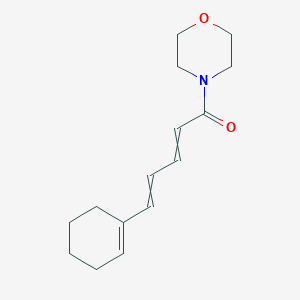

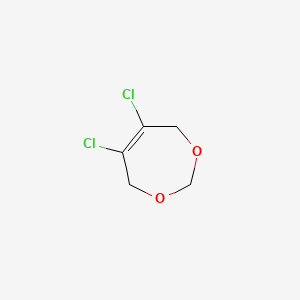
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
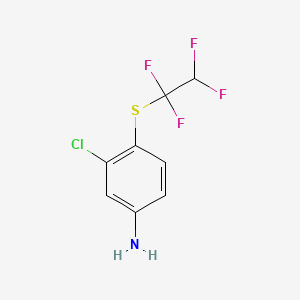
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
